1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
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Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trimethoxyphenyl moiety. It is often studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can involve several steps, including the formation of the bicyclic structure and the attachment of the trimethoxyphenyl group. Here’s a typical synthetic route:
Step 1: Starting with a suitable bicyclic precursor, such as a compound with an 8-azabicyclo[3.2.1]octane core.
Step 2: Functionalization of the core to introduce the 2-en-8-yl group through a series of reactions including alkylation and reduction.
Step 3: Coupling of the functionalized bicyclic structure with 2,3,4-trimethoxybenzaldehyde under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production may employ similar synthetic steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and specific solvents might be used to streamline the process and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions with agents like sodium borohydride can yield the respective alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents include:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interaction with biological targets such as enzymes and receptors.
Medicine: Investigated for potential therapeutic uses, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The trimethoxyphenyl group and the bicyclic structure contribute to its binding affinity and selectivity. Pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or activation of specific receptors.
Comparison with Similar Compounds
Comparison
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to its specific bicyclic core and trimethoxyphenyl moiety. Compared to similar compounds, it may exhibit distinct pharmacological properties and binding affinities.
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3,4-dimethoxyphenyl)propan-1-one: Lacks one methoxy group, potentially altering its binding characteristics.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4,5-trimethoxyphenyl)propan-1-one: Differing position of methoxy groups may affect its biological activity.
This compound stands out due to its unique combination of structural features, contributing to its potential in various research and industrial applications.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-7-13(18(23-2)19(16)24-3)8-12-17(21)20-14-5-4-6-15(20)10-9-14/h4-5,7,11,14-15H,6,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQCPYTCNYVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2C3CCC2C=CC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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